

Q-VD-OPh: A Technical Guide to its Caspase Inhibition Profile and Methodologies

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Compound of Interest

Compound Name: Qvd-oph

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Introduction

Q-VD-OPh, or Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research. Its broad-spectrum activity and low toxicity make it an invaluable tool for studying the roles of caspases in various cellular processes and disease models. This technical guide provides an in-depth overview of the target caspases of Q-VD-OPh, its corresponding half-maximal inhibitory concentration (IC50) values, detailed experimental protocols for assessing its activity, and visualizations of the apoptotic signaling pathways it modulates.

Data Presentation: Q-VD-OPh Target Caspases and IC50 Values

Q-VD-OPh exhibits inhibitory activity against a wide range of caspases, key mediators of apoptosis and inflammation. The following table summarizes the known target caspases and their respective IC50 values for Q-VD-OPh. It is important to note that many sources report a general inhibitory range for several caspases.

Target Caspase	IC50 Value (nM)
Caspase-1	25 - 400[1][2][3]
Caspase-2	Inhibited[4]
Caspase-3	25 - 400[1][2][3]
Caspase-5	Inhibited[4]
Caspase-6	Inhibited[4]
Caspase-7	48[5]
Caspase-8	25 - 400[1][2][3]
Caspase-9	25 - 400[1][2][3]
Caspase-10	Inhibited[4][5]
Caspase-12	Inhibited[4][5][6]

Note: While specific IC50 values for caspases 2, 5, 6, 10, and 12 are not consistently reported in the literature, Q-VD-OPh is confirmed to inhibit their activity. The IC50 values can vary depending on the experimental conditions, including the substrate concentration and the source of the recombinant caspase.

Experimental Protocols

Determination of Caspase Inhibition IC50 Values using a Fluorometric Assay

This protocol outlines a general method for determining the IC50 values of Q-VD-OPh against various caspases using a fluorometric assay. This method relies on the cleavage of a specific fluorogenic caspase substrate by the active enzyme, resulting in a fluorescent signal.

Materials:

- Recombinant active caspases (e.g., Caspase-1, -3, -7, -8, -9)
- Q-VD-OPh

- Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for Caspase-3/7, Ac-LEHD-AFC for Caspase-9, Ac-IETD-AFC for Caspase-8, Ac-YVAD-AFC for Caspase-1)
- Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Preparation of Reagents:
 - Reconstitute Q-VD-OPh in DMSO to create a stock solution (e.g., 10 mM).
 - Prepare serial dilutions of Q-VD-OPh in assay buffer to achieve a range of final concentrations for the assay.
 - Reconstitute the fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer. The final substrate concentration in the assay should be below the K_m value.
 - Dilute the recombinant caspase in cold assay buffer to the desired working concentration.
- Assay Setup:
 - In a 96-well black microplate, add the serially diluted Q-VD-OPh solutions.
 - Include control wells: a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control (with assay buffer instead of caspase).
 - Add the diluted recombinant caspase to all wells except the "no enzyme" control.
 - Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiation and Measurement:

- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately place the plate in a fluorometric microplate reader.
- Measure the fluorescence intensity kinetically over a period of 1-2 hours at an appropriate excitation and emission wavelength (e.g., 400 nm excitation and 505 nm emission for AFC-based substrates).

- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of Q-VD-OPh.
 - Normalize the reaction rates to the "no inhibitor" control.
 - Plot the percentage of inhibition against the logarithm of the Q-VD-OPh concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vitro Cell-Based Caspase Inhibition Assay

This protocol describes the use of Q-VD-OPh to inhibit apoptosis in a cell culture model.

Materials:

- Cell line of interest
- Cell culture medium and supplements
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- Q-VD-OPh
- DMSO (vehicle control)
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
- Flow cytometer or fluorescence microscope

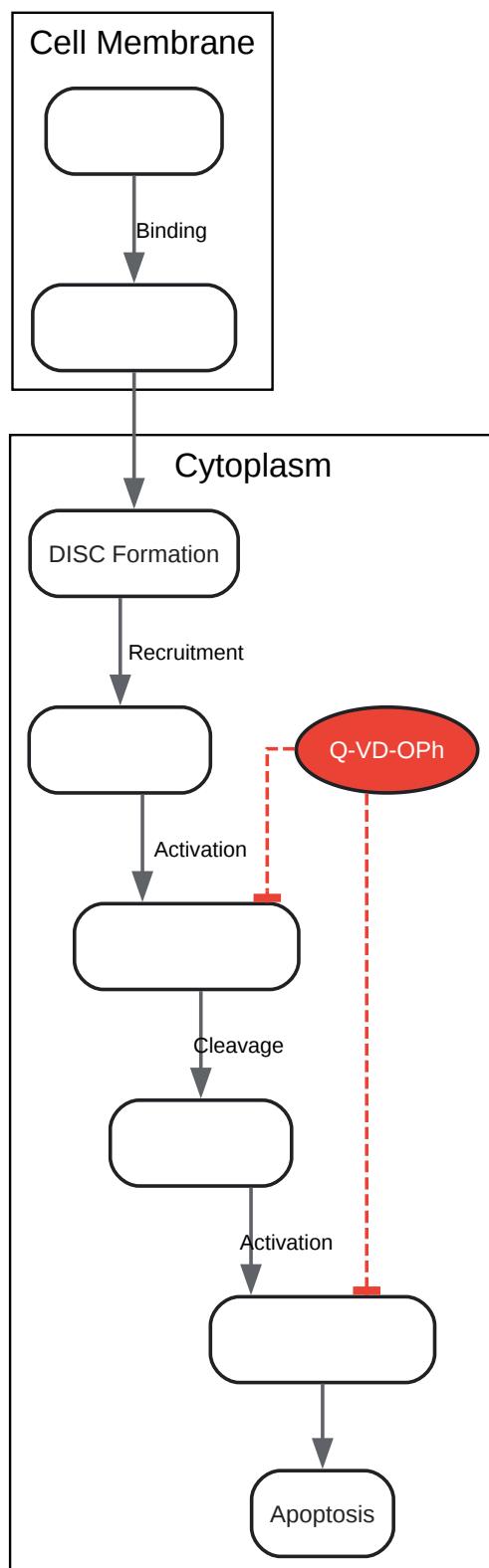
Procedure:

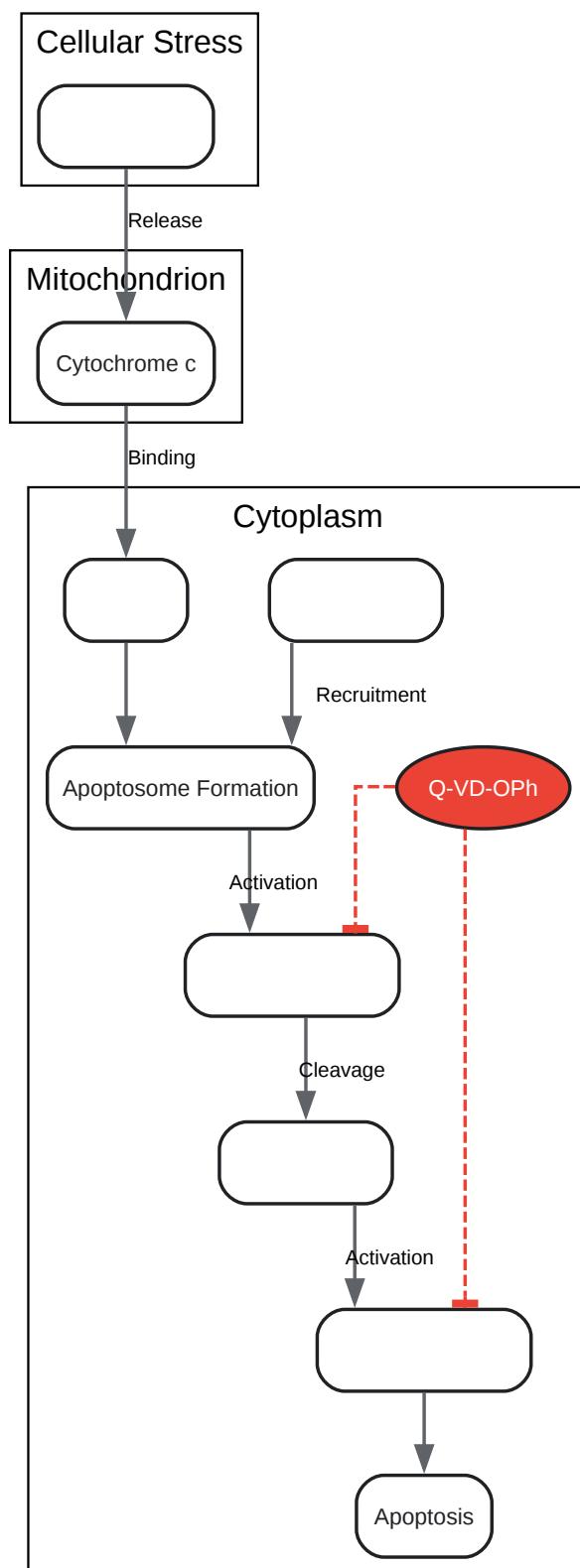
- **Cell Seeding:**
 - Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- **Treatment:**
 - Prepare a working stock of Q-VD-OPh in cell culture medium. A typical final concentration for in vitro use is 10-20 μ M.
 - Pre-treat the cells with Q-VD-OPh for 1-2 hours before inducing apoptosis.
 - Include a vehicle control group treated with an equivalent amount of DMSO.
 - Induce apoptosis by adding the chosen stimulus to the appropriate wells.
 - Include a positive control group (apoptosis inducer only) and a negative control group (untreated cells).
- **Incubation:**
 - Incubate the cells for a period sufficient to induce apoptosis (this will vary depending on the cell type and inducer).
- **Apoptosis Detection:**
 - Harvest the cells and stain them according to the manufacturer's protocol for the chosen apoptosis detection kit.
 - Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group.
- **Data Analysis:**
 - Compare the percentage of apoptotic cells in the Q-VD-OPh treated group to the positive and negative control groups to determine the extent of apoptosis inhibition.

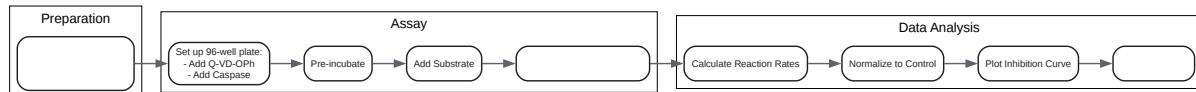
Mandatory Visualization: Signaling Pathways and Experimental Workflow

Apoptotic Signaling Pathways

The following diagrams illustrate the major apoptotic signaling pathways inhibited by Q-VD-OPh.







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